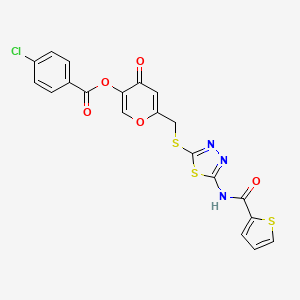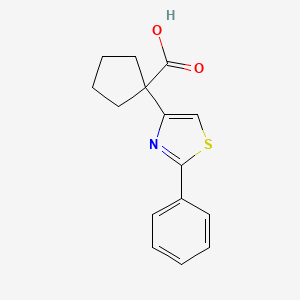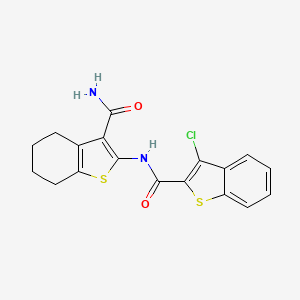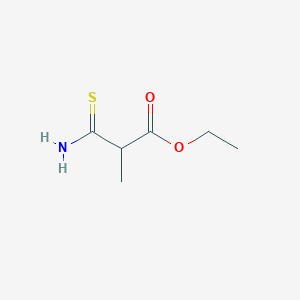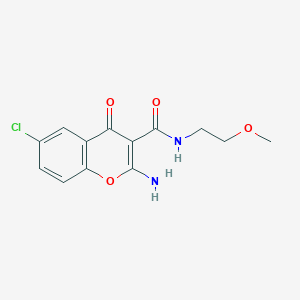
2-amino-6-chloro-N-(2-methoxyethyl)-4-oxo-4H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-6-chloro-N-(2-methoxyethyl)-4-oxo-4H-chromene-3-carboxamide, also known as ACMC, is a synthetic compound that has been used in scientific research for a variety of applications. ACMC is a heterocyclic compound that is composed of an aromatic ring system and an amide group. It has been studied for its potential applications in biochemistry, pharmacology, and medicine.
Scientific Research Applications
Synthesis and Chemical Properties
Chromene derivatives, including compounds like "2-amino-6-chloro-N-(2-methoxyethyl)-4-oxo-4H-chromene-3-carboxamide," have been the focus of synthetic chemistry research due to their complex structures and potential for diverse applications. The synthesis of chromene derivatives often involves multi-component reactions, offering a rich area of study for the development of new synthetic methodologies. For example, an efficient and eco-friendly procedure for the synthesis of 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide has been developed, showcasing the interest in creating chromene derivatives through environmentally sustainable methods (Jadhav et al., 2018). Such research highlights the ongoing efforts to explore novel chromene compounds' synthesis, emphasizing green chemistry principles.
Structural Analysis and Characterization
The structural analysis and characterization of chromene derivatives provide essential insights into their chemical behavior and potential applications. Studies on the crystal structures of chromene compounds, such as the work on N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, reveal the planar nature of these molecules and their conformations (Gomes et al., 2015). Such structural insights are crucial for understanding the interactions of chromene derivatives with biological targets and their potential applications in drug design and material science.
Potential Applications
While direct applications of "2-amino-6-chloro-N-(2-methoxyethyl)-4-oxo-4H-chromene-3-carboxamide" are not explicitly documented, the research on similar chromene derivatives suggests a range of potential scientific applications. Chromene compounds have been investigated for their biological activities, including antimicrobial properties. For instance, studies have shown that certain chromene derivatives exhibit antibacterial activity, suggesting their potential as novel antibacterial agents (Behrami & Vaso, 2017). Additionally, chromene derivatives have been explored for their potential in treating neurodegenerative diseases, such as Alzheimer's disease, through multifunctional agents showing cholinergic, antioxidant, and β-amyloid-reducing properties (Fernández-Bachiller et al., 2012).
properties
IUPAC Name |
2-amino-6-chloro-N-(2-methoxyethyl)-4-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4/c1-19-5-4-16-13(18)10-11(17)8-6-7(14)2-3-9(8)20-12(10)15/h2-3,6H,4-5,15H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLAJSMRCBOQIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(OC2=C(C1=O)C=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(methylsulfanyl)-4-(3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}phenoxy)-5-pyrimidinecarboxylate](/img/structure/B2595842.png)

![N-[1-(4-Chlorophenyl)-1-methoxypropan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B2595844.png)
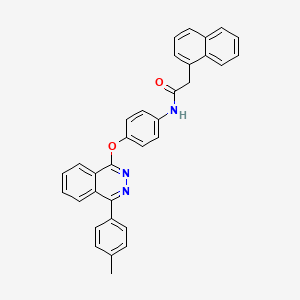
![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2595847.png)
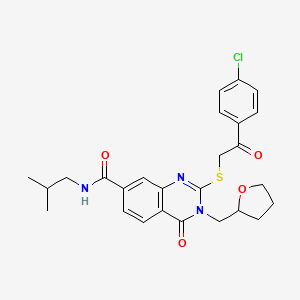
![2,5-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2595851.png)
![N-(4-acetylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2595853.png)

